molecular formula C14H28Cl2N2 B14123423 1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride

1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride

Cat. No.: B14123423
M. Wt: 295.3 g/mol
InChI Key: BXWZHAXVACFWIR-UHFFFAOYSA-N
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Description

1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride is a compound with a molecular formula of C14H28Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclooctene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride typically involves the reaction of cyclooctene with piperidin-4-amine under specific conditions. One common method includes the use of a Grignard reagent to introduce the cyclooctene moiety to the piperidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium or iridium complexes, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-1-en-1-ylmethyl)piperidin-4-amine;dihydrochloride
  • 1-(Cyclooct-1-en-1-ylmethyl)piperidin-4-amine;dihydrochloride

Uniqueness

1-(Cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride is unique due to its cyclooctene moiety, which imparts distinct chemical and biological properties. Compared to its cyclohexene analog, it may exhibit different reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

1-(cycloocten-1-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2ClH/c15-14-8-10-16(11-9-14)12-13-6-4-2-1-3-5-7-13;;/h6,14H,1-5,7-12,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWZHAXVACFWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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